

# A Comparative Guide to the Specificity of CART(55-102)(rat) Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | CART(55-102)(rat) |           |
| Cat. No.:            | B561573           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators involved in a wide array of physiological processes. In the rat, the propeptide is processed into two primary active fragments, CART(55-102) and CART(62-102).[1][2] This guide provides a detailed comparison of the effects of **CART(55-102)(rat)**, focusing on its specificity, with supporting experimental data and comparisons to other relevant peptides.

#### **Comparative Analysis of Biological Activities**

The biological effects of **CART(55-102)(rat)** are diverse and often dose- and location-dependent within the central nervous system. The following table summarizes key quantitative data from various studies, comparing the effects of **CART(55-102)(rat)** with other CART fragments and relevant compounds.



| Biological<br>Effect                         | Peptide/C<br>ompound  | Dose/Con<br>centration                     | Route of<br>Administra<br>tion               | Experime<br>ntal Model                                  | Observed<br>Effect                                                | Reference |
|----------------------------------------------|-----------------------|--------------------------------------------|----------------------------------------------|---------------------------------------------------------|-------------------------------------------------------------------|-----------|
| Locomotor<br>Activity                        | CART(55-<br>102)(rat) | 0.2-5.0 μ<br>g/side                        | Intra-<br>Ventral<br>Tegmental<br>Area (VTA) | Male<br>Sprague-<br>Dawley<br>rats                      | Dose- dependent increase in locomotor and stereotypic activities. | [3]       |
| CART(1-<br>26)(rat)                          | up to 2.5<br>μg       | Intra-VTA                                  | Male<br>Sprague-<br>Dawley<br>rats           | No<br>significant<br>change in<br>distance<br>traveled. | [3]                                                               |           |
| Conditione<br>d Place<br>Preference<br>(CPP) | CART(55-<br>102)(rat) | 1.0 μ<br>g/side                            | Intra-VTA                                    | Male<br>Sprague-<br>Dawley<br>rats                      | Produced significant CPP.                                         | [3]       |
| Amphetami<br>ne                              | 1.0 mg/kg             | Intraperiton<br>eal (i.p.)                 | Male<br>Sprague-<br>Dawley<br>rats           | Produced<br>CPP.                                        | [1]                                                               |           |
| CART(55-<br>102)(rat)                        | 4 μ g/side            | Intra-<br>Basolateral<br>Amygdala<br>(BLA) | Male<br>Sprague-<br>Dawley<br>rats           | Produced Conditione d Place Aversion (CPA).             | [1]                                                               | _         |
| Feeding<br>Behavior                          | CART(55-<br>102)(rat) | 2.0 μ g/5.0<br>μl                          | Intracerebr<br>oventricula<br>r (i.c.v.)     | Rats                                                    | Inhibited<br>food intake<br>by 78%.                               | [3]       |
| CART(55-<br>102)(rat)                        | Not<br>specified      | i.c.v.                                     | Rats                                         | Blocks<br>neuropepti<br>de Y-                           | [4][5]                                                            |           |



|                            |                           |                     |                                                             | induced<br>feeding.                                         |                                                                                     |        |
|----------------------------|---------------------------|---------------------|-------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------------------|--------|
| Anxiety-like<br>Behavior   | CART(55-<br>102)(rat)     | Not<br>specified    | i.c.v.                                                      | Mice and rats                                               | Increased anxiety-like behavior in elevated plus maze and social interaction tests. | [2][5] |
| CART(62-<br>102)(rat)      | Not<br>specified          | i.c.v.              | Mice                                                        | No effect in<br>the<br>elevated<br>plus-maze<br>task.       | [6]                                                                                 |        |
| Nociceptio<br>n            | CART(55-<br>102)(rat)     | 0.1-0.3<br>nmol/rat | Intrathecal<br>(i.t.)                                       | Carrageen<br>an-induced<br>inflammatio<br>n model<br>(rats) | Significantl y decreased mechanical hyperalgesi a.                                  | [7]    |
| CART(62-<br>102)(rat)      | 0.1-1.0<br>nmol/rat       | i.t.                | Carrageen<br>an-induced<br>inflammatio<br>n model<br>(rats) | No<br>antihyperal<br>gesic<br>effect.                       | [7]                                                                                 |        |
| Cardiovasc<br>ular Effects | Human<br>CART(55-<br>102) | 1 nmol              | i.c.v.                                                      | Conscious rabbits                                           | Increased mean arterial pressure by +5.0±2.6 mm Hg and renal sympatheti             | [8]    |



|                                 |                        |                             |                                                                |                                                                     | c nerve<br>activity by<br>+72.5±20.8<br>%.              |     |
|---------------------------------|------------------------|-----------------------------|----------------------------------------------------------------|---------------------------------------------------------------------|---------------------------------------------------------|-----|
| Receptor<br>Binding<br>Affinity | CART(55-<br>102)(rat)  | K_i = 17.1<br>± 4.2 pM      | In vitro<br>(AtT20<br>cells)                                   | Competitio<br>n binding<br>assay with<br>[125]-<br>CART(61-<br>102) | High-<br>affinity<br>displaceme<br>nt of<br>radioligand | [9] |
| CART(62-<br>102)(rat)           | K_d in 0.5<br>nM range | In vitro<br>(PC12<br>cells) | Binding<br>assay with<br><sup>125</sup> I-<br>CART(61-<br>102) | High-<br>affinity<br>binding.                                       | [10]                                                    |     |

# Experimental Protocols Intra-VTA and Intra-BLA Microinjections and Behavioral Analysis

- Animals: Male Sprague-Dawley rats were used for these experiments.[1][3]
- Surgery: Rats were anesthetized and stereotaxically implanted with guide cannulae aimed at the ventral tegmental area (VTA) or the basolateral amygdala (BLA). Animals were allowed to recover for at least 5 days post-surgery.
- Drug Administration: CART(55-102) was dissolved in sterile 0.9% saline. Microinjections
  were performed using a stainless-steel injector extending beyond the guide cannula.
- Locomotor Activity: Following microinjection, rats were placed in an open-field activity chamber. Locomotor activity was measured by the number of photobeam interruptions over a specified period.
- Conditioned Place Preference/Aversion: A three-phase CPP/CPA paradigm was used: preconditioning (baseline preference), conditioning, and post-conditioning (test). During



conditioning, animals received a microinjection of CART(55-102) or vehicle and were confined to one of two distinct compartments. On alternate days, they received the opposite treatment in the other compartment. The time spent in each compartment during the test phase was compared to baseline to determine preference or aversion.

## Intracerebroventricular (i.c.v.) Administration and Feeding Studies

- Animals: Rats were used for feeding behavior studies.[3]
- Procedure: A guide cannula was surgically implanted into the lateral ventricle. Following recovery, CART(55-102) was injected through the cannula.
- Measurement: Food intake was measured at specific time points after the injection. For starvation-induced feeding, animals were fasted prior to the experiment.

#### **In Vitro Receptor Binding Assays**

- Cell Lines: AtT20 or PC12 cells, which endogenously express CART receptors, were utilized.
   [9][10]
- Radioligand Binding: A radiolabeled CART peptide, such as [1251]-CART(61-102), was incubated with the cells.
- Competition Assay: To determine the binding affinity of CART(55-102), competition
  experiments were performed by co-incubating the radioligand with increasing concentrations
  of unlabeled CART(55-102).
- Analysis: The concentration of the unlabeled peptide that inhibits 50% of the specific binding
  of the radioligand (IC<sub>50</sub>) was determined and used to calculate the inhibitory constant (K\_i).

#### **Signaling Pathways and Mechanisms of Action**

The effects of CART(55-102) are mediated through complex signaling pathways, which can vary depending on the neuronal population and brain region.

#### G-Protein Coupled Receptor (GPCR) Signaling



Evidence suggests that CART peptides act via G-protein coupled receptors (GPCRs), often linked to inhibitory G-proteins (Gαi/o).[11][12] This is supported by findings that the effects of CART(55-102) can be blocked by pertussis toxin, an inhibitor of Gαi/o signaling.[11]



Click to download full resolution via product page

Proposed GPCR signaling pathway for CART(55-102).

#### Interaction with Dopaminergic and Opioid Systems

The psychostimulant-like effects of CART(55-102) are closely tied to the dopaminergic system. Intra-VTA administration of CART(55-102) increases locomotor activity, an effect that is attenuated by the dopamine D2 receptor antagonist haloperidol.[3] This suggests that CART(55-102) modulates dopaminergic transmission.

In the context of pain, the anti-hyperalgesic effects of CART(55-102) in inflammatory models can be blocked by opioid receptor antagonists, indicating an interaction with the endogenous opioid system.[7] However, binding assays have shown that CART fragments do not directly bind to mu or kappa opioid receptors.[7]





Click to download full resolution via product page

Interaction of CART(55-102) with neurotransmitter systems.

#### **Receptor-Independent Mechanisms**

Recent studies have proposed a unique, receptor-independent mechanism for CART(55-102) in spinal nociceptive transmission.[7] This hypothesis suggests that the N-terminal region of CART(55-102) may act as a dipeptidyl-peptidase 4 (DPP4) inhibitor, although direct inhibitory effects on DPP4 activity by CART(55-76) were not observed in one study.[7]

## **Experimental Workflow: Assessing Specificity**

To rigorously assess the specificity of CART(55-102) effects, a multi-faceted experimental approach is necessary.





Click to download full resolution via product page

Workflow for assessing the specificity of CART(55-102) effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The effects of infusions of CART 55–102 into the basolateral amygdala on amphetamineinduced conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CART peptides: regulators of body weight, reward and other functions PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. CART (55-102) (rat) | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. phoenixpeptide.com [phoenixpeptide.com]



- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ovid.com [ovid.com]
- 10. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cocaine- and Amphetamine-Regulated Transcript Peptide Modulation of Voltage-Gated Ca2+ Signaling in Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]
- 12. Past, Present and Future of Cocaine- and Amphetamine-Regulated Transcript Peptide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Specificity of CART(55-102)(rat) Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561573#assessing-the-specificity-of-cart-55-102-rat-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com